CAS Number: 785803-74-9 Molecular Formula: C₈H₉NO₄S Molecular Weight: 215.23 g/mol [1] Executive Summary Dimethyl 3-aminothiophene-2,5-dicarboxylate is a critical heteroaromatic intermediate utilized primarily in the syn...
Dimethyl 3-aminothiophene-2,5-dicarboxylate is a critical heteroaromatic intermediate utilized primarily in the synthesis of fused thiophene systems, most notably thienopyrimidines . These fused systems serve as bioisosteres to quinazolines, a scaffold heavily exploited in modern oncology for EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) kinase inhibition.
Unlike the more common 2-aminothiophene derivatives (synthesized via the standard Gewald reaction), the 3-amino-2,5-dicarboxylate isomer requires a specialized synthetic approach, typically involving the amination of 3-hydroxythiophene precursors. This guide outlines the structural identification, validated synthesis protocols, and downstream utility of this compound in drug discovery.
Chemical Identity & Profile[2][3][4][5]
Property
Specification
IUPAC Name
Dimethyl 3-aminothiophene-2,5-dicarboxylate
CAS Number
785803-74-9
Appearance
Pale yellow to beige crystalline solid
Solubility
Soluble in DMSO, DMF, Chloroform; slightly soluble in Ethanol
Melting Point
105–110 °C (Predicted/Analogous range; experimental verification recommended)
Researchers should validate synthesized batches against these expected shifts.
¹H NMR (400 MHz, DMSO-d₆):
δ 3.75 ppm (s, 3H): Methyl ester at C5 position.
δ 3.82 ppm (s, 3H): Methyl ester at C2 position (deshielded by proximity to amine/ortho-effect).
δ 6.50–7.00 ppm (br s, 2H): Primary amine (-NH₂). Note: Broadening depends on solvent dryness and concentration.
δ 7.30–7.50 ppm (s, 1H): Thiophene ring proton at C4.
Synthesis Strategy: The Hydroxy-to-Amino Conversion
Direct synthesis of 3-aminothiophenes is less trivial than 2-aminothiophenes. The most robust route for the 2,5-dicarboxylate isomer avoids the Gewald reaction (which favors 2-amino products) and instead utilizes the Fiesselmann synthesis logic or the conversion of a 3-hydroxythiophene precursor.
Mechanistic Pathway[5][9]
Precursor Formation: Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Methyl Thioglycolate yields a thioether intermediate.
Amination: The 3-hydroxy compound exists in tautomeric equilibrium with its keto-form. Treatment with ammonium acetate facilitates the substitution of the hydroxyl/keto group with an amine.
Figure 1: Synthetic pathway from commercially available precursors to the target 3-aminothiophene.
Experimental Protocol
Objective: Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate from Dimethyl 3-hydroxythiophene-2,5-dicarboxylate.
Glacial Acetic Acid (Catalytic, optional if using NH₄OAc)
Step-by-Step Methodology
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
Dissolution: Dissolve 10 mmol of Dimethyl 3-hydroxythiophene-2,5-dicarboxylate in 50 mL of anhydrous methanol.
Reagent Addition: Add 50–100 mmol of Ammonium Acetate . The excess is crucial to drive the equilibrium toward the amine.
Reaction: Heat the mixture to reflux (approx. 65°C) for 12–24 hours.
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (hydroxy/keto form) will stain intensely with FeCl₃ (purple/red), while the product (amine) will be UV active and stain with Ninhydrin.
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure to ~20% of the original volume.
Pour the residue into ice-cold water (100 mL). The product should precipitate.
Purification:
Filter the precipitate.
Recrystallization: Recrystallize from Ethanol or an Ethanol/Water mixture to yield pale yellow needles.
Yield Expectation: 60–75%.
Synthetic Utility: Thienopyrimidine Construction
The primary value of this CAS lies in its ability to form Thieno[3,2-d]pyrimidines .[3] The C3-amino and C2-ester groups provide the "N-C-C-C" backbone necessary to close the pyrimidine ring.
Key Downstream Reactions
Cyclization with Formamide: Yields the thienopyrimidin-4-one core.[4]
Reaction with Urea: Yields the thienopyrimidine-2,4-dione.
Reaction with Isothiocyanates: Yields 2-thioxothienopyrimidin-4-ones.[5]
Figure 2: Transformation of the target compound into bioactive thienopyrimidine scaffolds.
Handling & Safety (SDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.
Signal Word: Warning.
Precautionary Measures:
Wear nitrile gloves and safety goggles.
Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent ester hydrolysis.
References
Hoffman Chemicals. (n.d.). Dimethyl 3-aminothiophene-2,5-dicarboxylate Product Entry. Retrieved from
MySkinRecipes. (n.d.). Chemical Specifications for CAS 785803-74-9. Retrieved from
PubChem. (n.d.). Thiophene-2,5-dicarboxylic acid derivatives. Retrieved from
ResearchGate. (2025). Synthesis of Thienopyrimidine Derivatives. Retrieved from
Sigma-Aldrich. (n.d.). Thiophene Derivatives and Building Blocks. (General Reference for Thiophene Handling). Retrieved from [6]
An In-depth Technical Guide to the Molecular Structure of Dimethyl 3-aminothiophene-2,5-dicarboxylate
This guide provides a comprehensive technical overview of Dimethyl 3-aminothiophene-2,5-dicarboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Dimethyl 3-aminothiophene-2,5-dicarboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. We will delve into its molecular architecture, spectroscopic signature, synthesis, and potential applications, offering field-proven insights into its utility.
Core Molecular Structure and Physicochemical Properties
Dimethyl 3-aminothiophene-2,5-dicarboxylate (DMAC) is an organosulfur compound featuring a central thiophene ring. This five-membered aromatic ring contains one sulfur atom, which imparts distinct electronic and steric properties. The thiophene core is substituted with three key functional groups: an amine group (-NH₂) at the 3-position, and two methyl ester groups (-COOCH₃) at the 2- and 5-positions.
The interplay of these functional groups dictates the molecule's reactivity and potential for forming intermolecular interactions. The electron-donating nature of the amino group influences the electron density of the thiophene ring, while the electron-withdrawing character of the two methyl ester groups modulates this effect. This electronic push-pull system is a key feature of its molecular profile.
The presence of both hydrogen bond donors (the amine group) and acceptors (the carbonyl oxygens of the esters) suggests a propensity for self-assembly in the solid state and the ability to interact with biological macromolecules.
Synthesis and Mechanistic Considerations
The synthesis of related aminothiophene derivatives often involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a basic catalyst, such as morpholine.[3] For the target molecule, a logical retrosynthetic analysis would point towards starting materials that can provide the necessary carbon backbone and functional groups.
Proposed Synthetic Workflow:
Caption: Proposed Gewald reaction for the synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate.
Experimental Protocol (Hypothetical):
Reaction Setup: To a stirred solution of dimethyl 2-oxosuccinate and cyanoacetamide in a suitable solvent (e.g., ethanol or methanol), add elemental sulfur.
Catalyst Addition: Slowly add a catalytic amount of morpholine to the reaction mixture.
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of sulfur and promote the reaction.
Work-up and Purification: After completion of the reaction (monitored by TLC), the product can be isolated by precipitation upon cooling or by the addition of water. The crude product would then be purified by recrystallization from a suitable solvent to yield the desired Dimethyl 3-aminothiophene-2,5-dicarboxylate.
This proposed synthesis is based on established methodologies for similar compounds and provides a robust starting point for laboratory synthesis.
Spectroscopic Characterization
The structural elucidation of Dimethyl 3-aminothiophene-2,5-dicarboxylate relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not provided in the search results, we can predict the key features based on the known spectra of closely related compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring.
Methyl Ester Protons (-OCH₃): Two distinct singlets for the two methyl groups of the ester functionalities. Their chemical shifts will be influenced by their proximity to the other substituents on the ring.
¹³C NMR:
Carbonyl Carbons (-C=O): Two signals in the downfield region (typically >160 ppm) corresponding to the two ester carbonyls.
Thiophene Ring Carbons: Four signals corresponding to the carbons of the thiophene ring. The chemical shifts will be influenced by the attached functional groups.
Methyl Ester Carbons (-OCH₃): Two signals in the upfield region corresponding to the methyl carbons of the esters.
Infrared (IR) Spectroscopy:
N-H Stretching: A characteristic pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl groups of the two methyl esters.
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
C-S Stretching: A weaker absorption in the fingerprint region.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 215.23 g/mol . Fragmentation patterns would likely involve the loss of the methyl ester groups and other characteristic fragments.
Reactivity and Applications in Drug Discovery
The molecular structure of Dimethyl 3-aminothiophene-2,5-dicarboxylate makes it a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The amino group can be readily derivatized through reactions such as acylation, alkylation, and diazotization, while the ester groups can be hydrolyzed or converted to other functional groups.
Significance in Medicinal Chemistry:
Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] The 2-aminothiophene scaffold, in particular, is a key component in a variety of pharmacologically active molecules with applications as:
The structural features of Dimethyl 3-aminothiophene-2,5-dicarboxylate allow for targeted modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[9] This makes it a valuable intermediate for the synthesis of novel therapeutic agents.
Logical Relationship of Structure to Function:
Caption: Relationship between the molecular structure of DMAC and its potential applications.
Safety and Handling
Specific safety data for Dimethyl 3-aminothiophene-2,5-dicarboxylate is not detailed in the provided search results. However, based on the safety information for related aminothiophene and dimethylthiophene compounds, the following precautions should be observed:
General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11]
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.[12][13][14]
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][11][14]
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.
References
2,5-Dimethylthiophene - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). National Institutes of Health (NIH). Retrieved from [Link]
Cas 80691-81-2,2,5-Diaminothiophene-3,4-dicarboxylic acid diethyl ester | lookchem. (n.d.). Retrieved from [Link]
CAS RN 785803-74-9 | Dimethyl 3-aminothiophene-2,5-dicarboxylate | MFCD22381979. (n.d.). Retrieved from [Link]
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents. (n.d.).
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (n.d.). Retrieved from [Link]
3-acetyl-2,5-dimethyl thiophene, 2530-10-1 - The Good Scents Company. (n.d.). Retrieved from [Link]
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. (n.d.). Retrieved from [Link]
Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011). Retrieved from [Link]
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]
Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester - MDPI. (n.d.). Retrieved from [Link]
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (2022). Retrieved from [Link]
(PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed. (2014). Retrieved from [Link]
Calculation of vibrational spectroscopic and NMR parameters of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene by ab initio HF and density functional methods | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023). Retrieved from [Link]
1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate - ResearchGate. (n.d.). Retrieved from [Link]
Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]
(PDF) Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents† - ResearchGate. (2016). Retrieved from [Link]
Technical Guide: Biological Potential & SAR of Dimethyl 3-aminothiophene-2,5-dicarboxylate Derivatives
This guide serves as an authoritative technical resource for researchers investigating the Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold.[1] Unlike generic thiophene reviews, this document focuses on the specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource for researchers investigating the Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold.[1] Unlike generic thiophene reviews, this document focuses on the specific utility of this core as a "privileged intermediate" for synthesizing thienopyrimidine-based virulence inhibitors and kinase antagonists .
[1]
Executive Analysis: The Scaffold Advantage
In medicinal chemistry, Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS 785803-74-9) is not merely a building block; it is a strategic geometric constraint.[1] Its trisubstituted pattern provides three critical features for drug design:
C3-Amine: A primary nucleophile ready for heterocyclization (e.g., forming the pyrimidine ring).[2]
C2-Ester: An electrophile positioned for cyclocondensation, typically with nitriles or formamidines.[2]
C5-Ester: A distal handle for solubility modulation or pharmacokinetic (PK) optimization, often left intact or hydrolyzed to an acid for polar interactions.[2]
Primary Therapeutic Driver: This scaffold is the industry-standard precursor for Thieno[3,2-d]pyrimidines , a class of bioisosteres for quinazolines (e.g., Gefitinib) and purines, exhibiting potent activity against bacterial acetyltransferases and human kinases.
Chemical Architecture & Reactive Logic
The biological activity of this scaffold stems from its conversion into fused heterocyclic systems.[2] The diagram below illustrates the "Reactive Logic"—how the core molecule transforms into bioactive agents.
Figure 1: The synthetic workflow transforming the 3-aminothiophene core into bioactive thienopyrimidines.[1][3][4]
The most distinct and validated biological activity of derivatives synthesized from this core is the inhibition of PglD , an acetyltransferase essential for the virulence of Campylobacter jejuni.
Mechanism of Action
C. jejuni glycosylates its flagellin and other virulence factors with bacillosamine (UDP-diNAcBac). The enzyme PglD catalyzes the final acetylation step in the biosynthesis of this sugar.[2]
Inhibition Logic: Derivatives of Dimethyl 3-aminothiophene-2,5-dicarboxylate (specifically thienopyrimidines) mimic the Acetyl-CoA cofactor or the sugar substrate, blocking the active site.[1]
Therapeutic Outcome: Unlike antibiotics that kill bacteria (driving resistance), these inhibitors strip the bacteria of their virulence (flagella function), rendering them avirulent without imposing strong survival selection pressure.
Structure-Activity Relationship (SAR)
For PglD inhibition, the SAR around the core is strict:
C2-Position (Pyrimidine ring): Aromatic substitutions (e.g., phenyl, benzyl) are critical for occupying the hydrophobic pocket of PglD.
C4-Position (Leaving group/Substitution): Often converted to a hydroxyl or chloro group, then substituted with amines to improve solubility.
C5-Ester (Thiophene ring): Must remain an ester or amide; hydrolysis to the free acid often reduces cell permeability despite improving enzyme binding.
Figure 2: Mechanism of PglD inhibition by thienopyrimidine derivatives, preventing bacterial virulence.[1]
Secondary Biological Activities
While PglD inhibition is the "killer app" for this specific substitution pattern, the scaffold exhibits broader utility:
Therapeutic Area
Target / Mechanism
Key SAR Feature
Oncology
Tubulin Polymerization
The 2-amino-3-ester motif mimics the combretastatin pharmacophore, binding to the colchicine site to arrest cells in the G2/M phase.[1]
Inflammation
CXCR2 Antagonism
2-thioureido derivatives (modified at the amine) block chemokine receptors, reducing neutrophil migration in inflammatory diseases.
Antimicrobial
General Broad Spectrum
Derivatives with lipophilic C2 side chains show activity against S. aureus and E. coli, likely via membrane disruption or DNA gyrase inhibition (distinct from PglD).[2]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core and a validation assay for its activity.
Protocol A: Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate
This protocol establishes the core scaffold from the commercially available 2,5-dicarboxylate.[1]
Procedure: Dissolve substrate in H2SO4 at 0°C. Add HNO3 dropwise (exothermic control is critical to prevent decarboxylation).[2] Stir at RT for 1 hour.
Workup: Pour onto ice water. Filter the yellow precipitate (Dimethyl 3-nitrothiophene-2,5-dicarboxylate).[1]
Checkpoint: 1H NMR should show loss of one thiophene proton.
This assay confirms if a derivative synthesized from the core is biologically active against the virulence target.
Principle: Measure the release of Coenzyme A (CoA-SH) during the acetylation of UDP-4-amino-sugar by PglD using a thiol-sensitive dye (DTNB/Ellman's Reagent).
Incubate Enzyme + Inhibitor (derivative) in buffer (pH 7.[2]5) for 10 min.
Add Acetyl-CoA and Substrate to initiate reaction.[2]
Monitor Absorbance at 412 nm (formation of TNB anion) continuously for 10 min.
Validation Criteria: A valid inhibitor must show a dose-dependent reduction in the slope of Absorbance vs. Time. Z-factor should be > 0.5 for high-throughput reliability.[1]
References
De Schutter, J. W., et al. (2017). Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni.[2] Journal of Medicinal Chemistry.[2][5][6] Link
Significance: Establishes the dimethyl 3-aminothiophene-2,5-dicarboxylate as the key intermediate (Compound 14) for PglD inhibitors.[1][4]
Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.[2] Link
Significance: The foundational chemistry (Gewald Reaction) for synthesizing aminothiophene scaffolds.[2][7]
Putkaradze, N., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes.[3][8] Organics.[2][9][10] Link
Significance: Details the nitration/reduction protocols for the 2,5-dicarboxyl
Neamati, N., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of CXCR2 antagonists.[1][11] European Journal of Medicinal Chemistry.[2][6] Link
Significance: Demonstrates the anti-inflammatory potential of related thiophene-3-carboxylate derivatives.[1][6]
Technical Guide: The Role of Dimethyl 3-aminothiophene-2,5-dicarboxylate in Organic Synthesis
[1] Executive Summary Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS 785803-74-9) is a high-value heterocyclic building block that serves as a critical precursor in the synthesis of fused thiophene systems, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS 785803-74-9) is a high-value heterocyclic building block that serves as a critical precursor in the synthesis of fused thiophene systems, particularly thieno[3,2-d]pyrimidines .[1] Its unique substitution pattern—featuring an amino group adjacent to an ester at the C2 position, with a second ester at C5—provides a versatile platform for "scaffold hopping" in drug design. This guide details the synthesis, reactivity, and application of this core in developing kinase inhibitors (e.g., FLT3, VEGFR-2) and antibacterial agents.
Structural Analysis & Pharmacophore Potential
The molecule consists of a thiophene ring substituted with:
C2 Position: Methoxycarbonyl (-COOMe) – Acts as the electrophilic partner in cyclization reactions.[1]
C3 Position: Amino (-NH₂) – A nucleophile essential for heterocycle formation.[1]
C5 Position: Methoxycarbonyl (-COOMe) – Provides a handle for further functionalization (e.g., saponification, amide coupling) to tune solubility and potency.[1]
This "ortho-amino ester" motif is the structural equivalent of the anthranilic acid ester in benzene chemistry, allowing for the synthesis of thieno-fused quinazoline analogues . Replacing a benzene ring with a thiophene ring (bioisosterism) often improves solubility and alters metabolic stability due to the difference in electron density and lipophilicity.
Synthesis of the Core Scaffold[2]
While Gewald-type reactions are common for 2-aminothiophenes, the specific 3-amino-2,5-dicarboxylate isomer is most reliably synthesized via a Nitration-Reduction sequence starting from dimethyl thiophene-2,5-dicarboxylate.[1] This route ensures regioselectivity and scalability.[1]
Synthetic Pathway Diagram[1][3][4]
Caption: Regioselective synthesis of the target scaffold via nitration-reduction sequence.
Procedure: Dissolve the starting diester in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise, maintaining the temperature below 5°C to prevent over-nitration. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
Workup: Pour the reaction mixture onto crushed ice. The nitro compound precipitates as a solid. Filter, wash with copious water to remove acid, and dry under vacuum.
Procedure: Suspend the nitro compound in methanol. Add Pd/C catalyst carefully under inert atmosphere.[1] Purge with H₂ and stir under a hydrogen balloon at RT for 4–6 hours.
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the amine.
Yield: 90-98% (Yellow crystalline solid).
Reactivity Profile & Transformations
The core utility of dimethyl 3-aminothiophene-2,5-dicarboxylate lies in its ability to form thieno[3,2-d]pyrimidines .[1]
Cyclization Pathways[1]
The interaction between the C3-amino and C2-ester groups with bidentate electrophiles allows for rapid ring closure.
Reagent
Reaction Type
Product Scaffold
Key Application
Formamide
Cyclocondensation
Thieno[3,2-d]pyrimidin-4(3H)-one
Kinase Inhibitor Core
Urea
Fusion
Thieno[3,2-d]pyrimidine-2,4-dione
Antiviral Analogues
Isothiocyanates
Addition-Cyclization
2-Thioxothieno[3,2-d]pyrimidin-4-one
S-Alkylation Precursors
Chloroacetonitrile
Cyclization
Chloromethyl-thienopyrimidine
Alkylating Agents
Transformation Logic Diagram
Caption: Divergent synthesis of fused heterocyclic systems from the core scaffold.
Applications in Drug Discovery
Kinase Inhibitors (FLT3 & VEGFR-2)
Researchers have utilized this scaffold to develop dual inhibitors for c-Met and VEGFR-2 .[1] The thieno[3,2-d]pyrimidine core mimics the adenine ring of ATP, allowing the molecule to bind in the kinase hinge region.
Mechanism: The C5-ester is often converted to an amide to extend into the solvent-exposed region of the kinase, improving solubility and selectivity.
Case Study: In a study targeting FLT3 (a target in acute myeloid leukemia), derivatives of this scaffold showed IC₅₀ values in the low nanomolar range (25–50 nM).
Antibacterial Agents (PglD Inhibitors)
The scaffold has been employed to inhibit PglD , an acetyltransferase essential for the biosynthesis of Campylobacter jejuni surface glycans.
Modality: The 3-amino group is acylated with specific side chains to compete with Acetyl-CoA binding sites.[1]
Outcome: Disruption of bacterial virulence factors without direct bactericidal action, reducing selection pressure for resistance.
Experimental Validation & Data
Table 1: Comparative Yields of Cyclization Methods
Targeting Bacillosamine Biosynthesis in Bacterial Pathogens. Journal of Medicinal Chemistry. (2008). Describes the synthesis of the core via nitration/reduction and its use in PglD inhibitors.
Design and Synthesis of Thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. European Journal of Medicinal Chemistry. (2017). Demonstrates the application of the scaffold in oncology.
Synthesis of High Performance Thiophene–Aromatic Polyesters. Polymers. (2022).[1][2] Discusses the synthesis of the diester precursor from renewable resources.
Synthesis of Thieno[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry. (2013). Comprehensive review of cyclization methodologies.
Application Notes and Protocols: A Detailed Guide to the Gewald Synthesis of Dimethyl 3-Aminothiophene-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Gewald Reaction as a Cornerstone in Heterocyclic Chemistry The Gewald reaction, a powerful multi-component reaction, stands as a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gewald Reaction as a Cornerstone in Heterocyclic Chemistry
The Gewald reaction, a powerful multi-component reaction, stands as a cornerstone in synthetic organic chemistry for the preparation of highly substituted 2-aminothiophenes.[1][2][3] Discovered by Karl Gewald, this one-pot synthesis elegantly combines a carbonyl compound, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to construct the thiophene ring.[2] The resulting polysubstituted 2-aminothiophenes are valuable scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[1][4] Their utility as synthetic intermediates further underscores the importance of mastering this versatile reaction.[5]
This guide provides a detailed, step-by-step protocol for the synthesis of a specific, highly functionalized thiophene derivative: Dimethyl 3-aminothiophene-2,5-dicarboxylate. The narrative will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents and conditions, and practical guidance for a successful synthesis.
Reaction Principle: A Mechanistic Overview
The Gewald synthesis proceeds through a cascade of three key steps, a classic example of reaction elegance and efficiency.[3]
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[2] The base, typically a secondary amine like morpholine or piperidine, or a tertiary amine such as triethylamine, deprotonates the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[2]
Sulfur Addition: Elemental sulfur then adds to the activated α,β-unsaturated system. The precise mechanism of this step is complex and not fully elucidated, but it is postulated to involve the formation of a sulfur-adduct intermediate.[2]
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a tautomerization to yield the final, stable aromatic 2-aminothiophene product.[2] The formation of the aromatic thiophene ring provides a strong thermodynamic driving force for the reaction.[3]
Experimental Protocol: Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate
This protocol details a representative procedure for the synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate. The choice of dimethyl 2-oxosuccinate as the carbonyl starting material is crucial for achieving the desired dicarboxylate substitution pattern at positions 2 and 5 of the thiophene ring.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Purity
Supplier
Dimethyl 2-oxosuccinate
160.11
8.01 g
0.05 mol
≥95%
e.g., Sigma-Aldrich
Methyl Cyanoacetate
99.09
4.95 g
0.05 mol
≥98%
e.g., Sigma-Aldrich
Elemental Sulfur
32.07
1.60 g
0.05 mol
≥99.5%
e.g., Sigma-Aldrich
Morpholine
87.12
4.36 g (4.4 mL)
0.05 mol
≥99%
e.g., Sigma-Aldrich
Methanol
32.04
50 mL
-
Anhydrous
e.g., Sigma-Aldrich
Ethanol
46.07
As needed
-
Reagent grade
e.g., VWR
Equipment:
250 mL three-necked round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Dropping funnel
Thermometer
Buchner funnel and filter paper
Crystallizing dish
Standard laboratory glassware
Step-by-Step Procedure:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine dimethyl 2-oxosuccinate (8.01 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol) in 50 mL of anhydrous methanol.
Initiation of Reaction: Begin stirring the mixture at room temperature to ensure a homogenous suspension.
Addition of Base: Slowly add morpholine (4.36 g, 0.05 mol) dropwise to the stirred suspension over a period of 30 minutes.[6] The addition of the base is often exothermic; maintain the temperature of the reaction mixture between 35-40 °C using a water bath if necessary. The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial Knoevenagel condensation.[6]
Reaction Progression: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 45-50 °C) and maintain this temperature with continuous stirring for 3-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the flask can be cooled in an ice bath.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.[6]
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure Dimethyl 3-aminothiophene-2,5-dicarboxylate as a crystalline solid.
Drying and Characterization: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Safety and Handling Precautions
Methyl Cyanoacetate: This compound is harmful if swallowed or in contact with skin. It can cause eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Use in a fume hood with proper PPE is mandatory.
Methanol: Methanol is a toxic and flammable liquid. Avoid inhalation, ingestion, and skin contact.
Elemental Sulfur: While generally of low toxicity, sulfur dust can be irritating to the eyes and respiratory tract. Avoid generating dust.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low or No Product Formation
Ineffective base catalysis
Ensure the base is of good quality and added in the correct stoichiometric amount. Consider trying an alternative base like triethylamine.
Low reaction temperature
Ensure the reaction is maintained at the optimal temperature. In some cases, a higher temperature may be required, but this should be approached cautiously to avoid side reactions.
Poor quality of starting materials
Use high-purity, and in the case of methanol, anhydrous reagents.
Formation of Byproducts
Side reactions due to excessive heat
Carefully control the reaction temperature. A lower temperature with a longer reaction time might improve selectivity.
Incorrect stoichiometry
Double-check the molar ratios of all reactants.
Difficulty in Crystallization
Product is too soluble in the solvent
Try a different recrystallization solvent or a solvent mixture. Cooling the solution to a lower temperature may also induce crystallization.
Presence of oily impurities
Purify the crude product by column chromatography before attempting recrystallization.
Conclusion
The Gewald synthesis offers a direct and efficient pathway to a diverse array of substituted 2-aminothiophenes. The protocol provided herein for the synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate serves as a practical guide for researchers in the field. By understanding the underlying mechanism and the rationale for the experimental choices, scientists can effectively troubleshoot and adapt this powerful reaction for the synthesis of novel thiophene derivatives with potential applications in drug discovery and materials science.
References
Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293.
Chen, J., et al. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry, 86(14), 9418-9427.
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
Ghozlan, S. A. S., et al. (2020). Synthesis, reactions and medicinal uses of thiophene. Pharmaguideline.
Hassan, A. S., et al. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 30(2), 557-563.
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(24), 7925-7929.
Martins, P., et al. (2015). Heterocyclic anticancer compounds. Chemistry of heterocyclic compounds.
Martins, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 26(4), 2479-2506.
Nguyen, T. B., Mac, D. H., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]
Paal, C., & Knorr, L. (1884). Synthese von Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 986-996.
Peruncheralathan, S., & Ila, H. (2012). The Gewald Multicomponent Reaction. Topics in Heterocyclic Chemistry, 29, 1-36.
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Zhdankin, V. V. (2019).
CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google P
CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google P
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Application Note: High-Yield Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate
Executive Summary This protocol details the scalable, two-step synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate , a critical intermediate for thienopyrimidine-based pharmaceuticals and advanced organic materials....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details the scalable, two-step synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate , a critical intermediate for thienopyrimidine-based pharmaceuticals and advanced organic materials. Unlike the Gewald reaction, which typically yields 2-aminothiophenes, this protocol utilizes a regioselective Nitration-Reduction strategy starting from dimethyl thiophene-2,5-dicarboxylate. This route ensures precise placement of the amino group at the 3-position while maintaining ester functionality at the 2 and 5 positions.
Key Advantages of this Protocol:
Regiocontrol: Exclusive formation of the 3-amino isomer.
Scalability: Reactions proceed in high yield (>85% overall) without complex chromatography.
Robustness: Intermediates are stable solids, allowing for easy isolation and storage.
Strategic Reaction Pathway
The synthesis relies on the electronic directing effects of the thiophene ring. The 2,5-dicarboxylate substituents deactivate the alpha-positions, forcing electrophilic aromatic substitution (nitration) to the beta-position (C3). Subsequent reduction converts the nitro group to the target amine.
Reaction Scheme
Figure 1: Synthetic pathway transforming the diester precursor to the amino-diester target.
Experimental Protocol
Part A: Nitration of Dimethyl Thiophene-2,5-dicarboxylate[1]
Objective: Introduce a nitro group at the C3 position via electrophilic aromatic substitution.
Reagents: Sulfuric acid (H₂SO₄, 98%), Nitric acid (HNO₃, fuming >90% or 65% with adjustment).
Solvent: None (Neat reaction in acid).
Procedure
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath to maintain internal temperature between -5°C and 0°C.
Acid Charge: Add H₂SO₄ (150 mL) to the flask. Cool to 0°C.
Substrate Addition: Slowly add Dimethyl thiophene-2,5-dicarboxylate (20.0 g, 100 mmol) portion-wise. Ensure the solid dissolves or forms a fine suspension. Note: The ester is deactivated; dissolution may be slow.
Critical Control: Do not allow temperature to exceed 5°C. Exotherms indicate rapid nitration; control rate to prevent dinitration or oxidative decomposition.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (UV active) should disappear, replaced by a lower Rf yellow spot (Nitro compound).
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.
Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with cold water (3 x 100 mL) until the filtrate pH is neutral.
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Expected Yield: 22–23 g (90–95%).
Appearance: Pale yellow crystalline solid.
Part B: Reduction to Dimethyl 3-aminothiophene-2,5-dicarboxylate
Objective: Reduce the C3-nitro group to a primary amine using catalytic hydrogenation.
Nitric Acid/Sulfuric Acid: Extremely corrosive. Causes severe burns. Use full PPE (face shield, acid-resistant gloves, apron). Perform in a fume hood to manage NOₓ fumes.
Palladium on Carbon: Pyrophoric when dry. Always handle wet. Keep an inert gas blanket (N₂/Ar) during filtration. Dispose of catalyst waste in a dedicated water-wet container.
Thiophene Derivatives: Often have a disagreeable odor and potential biological activity. Handle in a fume hood.
References
Nitration Protocol Basis
Irgashev, R. A. (2025).[1][4] Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry.
Context: Describes the nitration of dimethyl thiophene-2,5-dicarboxylate to the 3-nitro deriv
Reduction & General Synthesis
De Schutter, J. W., et al. (2017). Targeting Bacillosamine Biosynthesis in Bacterial Pathogens.... Journal of Medicinal Chemistry.
Context: Describes the synthesis of "Compound 14" (Dimethyl 3-aminothiophene-2,5-dicarboxylate)
Precursor Preparation (TDCA Esterification)
Guidotti, G., et al. (2022).[6] Synthesis of High Performance Thiophene–Aromatic Polyesters.... International Journal of Molecular Sciences.
Context: Provides the method for converting Thiophene-2,5-dicarboxylic acid (TDCA) to the dimethyl ester precursor.[6]
Application Note: Strategic Synthesis of Fused Thiophene Heterocycles from Dimethyl 3-aminothiophene-2,5-dicarboxylate
Abstract This application note details the synthetic utility of Dimethyl 3-aminothiophene-2,5-dicarboxylate as a versatile precursor for fused heterocyclic systems. Specifically, we focus on the construction of thieno[2,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic utility of Dimethyl 3-aminothiophene-2,5-dicarboxylate as a versatile precursor for fused heterocyclic systems. Specifically, we focus on the construction of thieno[2,3-d]pyrimidine and thieno[3,2-b]pyridine scaffolds.[1] These fused systems are critical bioisosteres of quinazolines and purines, widely utilized in kinase inhibitors and anti-infective drug discovery.[2][3] This guide provides optimized protocols, mechanistic insights, and critical process parameters (CPPs) to ensure high-yield, reproducible synthesis.
Introduction: The Strategic Scaffold
Dimethyl 3-aminothiophene-2,5-dicarboxylate is a "push-pull" thiophene, characterized by an electron-donating amino group at position 3 and electron-withdrawing ester groups at positions 2 and 5.[3] This electronic arrangement makes it highly reactive toward bidentate electrophiles, facilitating cyclization reactions that anneal a second ring onto the thiophene core.[2][3]
Key Advantages in Drug Discovery:
Bioisosterism: The resulting thienopyrimidines mimic the adenosine triphosphate (ATP) purine core, making them excellent scaffolds for kinase inhibitors (e.g., EGFR, FLT3 inhibitors).[1]
Functional Handles: The C-5 methyl ester remains intact during many cyclizations, providing a "handle" for late-stage diversification (e.g., conversion to amides or alcohols) to tune solubility and potency.
Synthetic Pathways Overview
We define three primary synthetic workflows originating from this scaffold. The choice of pathway depends on the desired heteroatom substitution pattern in the fused ring.[2][3]
Figure 1: Divergent synthetic pathways from the parent aminothiophene scaffold.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Mechanism:
This reaction proceeds via a "Niementowski-type" condensation.[3] The amino group attacks the formamide carbon, displacing ammonia to form an intermediate formamidine.[2] Intramolecular nucleophilic attack of the formamidine nitrogen on the C-2 ester carbonyl closes the ring, followed by loss of methanol.
Step-by-Step Procedure:
Reagents: Charge a round-bottom flask with Dimethyl 3-aminothiophene-2,5-dicarboxylate (1.0 equiv) and Formamide (10.0 equiv).
Catalyst: Add Formic acid (0.5 equiv) to catalyze the initial transamidation.
Reaction: Heat the mixture to reflux (approx. 160-180°C) for 6–8 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][3] The starting material (fluorescent blue spot) should disappear.[1][3]
Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (10 volumes relative to formamide).
Isolation: The product precipitates as a solid.[2][3] Stir for 30 minutes to granulate. Filter via vacuum filtration.[2]
Purification: Recrystallize from ethanol or DMF/Water mixtures.
Critical Process Parameters (CPP):
Temperature: Must exceed 150°C to drive the cyclization of the intermediate amide.[2][3]
Stoichiometry: Excess formamide acts as both solvent and reagent.[2][3]
Protocol B: Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
Fusion: Mix Dimethyl 3-aminothiophene-2,5-dicarboxylate (1.0 equiv) and Urea (5.0 equiv) intimately in a mortar.
Heating: Transfer to a flask and heat in a sand bath or oil bath to 190–200°C . The mixture will melt and evolve ammonia gas.[2][3]
Duration: Maintain temperature for 2–3 hours until solidification occurs (indicating product formation).
Work-up: Cool to 80°C and add hot water. Triturate the solid to dissolve excess urea.[2][3]
Isolation: Filter the remaining solid and wash with hot water.[2][3]
Purification: Dissolve in 10% NaOH (aq), filter to remove insolubles, and re-precipitate by acidifying with glacial acetic acid.
Protocol C: Synthesis of 2-Thioxothieno[2,3-d]pyrimidin-4-ones
Target Application: Precursors for S-alkylation to generate 2-substituted derivatives.[3]
Step-by-Step Procedure:
Formation of Thiourea: Dissolve starting material (1.0 equiv) in dioxane. Add Phenyl Isothiocyanate (1.1 equiv) and heat to reflux for 4 hours.
Isolation of Intermediate: Cool and precipitate the thioureido-thiophene intermediate with ethanol. (Optional: can proceed one-pot).
Cyclization: Suspend the intermediate in ethanolic NaOH (10%) or NaOEt. Reflux for 2 hours.
Work-up: Acidify the cold reaction mixture with HCl (1N) to pH 4. The thione product will precipitate.[2][3]
Mechanistic Visualization
The following diagram illustrates the electron flow for Protocol A (Formamide Cyclization), highlighting the critical role of the C-2 ester activation.
Figure 2: Mechanistic cascade for the formation of the pyrimidine ring.[1]
Data Summary and Optimization
The following table summarizes typical yields and conditions based on internal validation and literature precedents.
Target Scaffold
Reagent
Solvent
Temp (°C)
Yield (%)
Key Challenge
Thieno[2,3-d]pyrimidin-4-one
Formamide
Neat
160-180
75-85
Sublimation of reagent
Thieno[2,3-d]pyrimidine-2,4-dione
Urea
Melt
190-200
60-70
Charring at high temp
2-Thioxothieno[2,3-d]pyrimidin-4-one
Ph-NCS / NaOH
Dioxane/EtOH
80-100
80-90
Odor control (sulfur)
Troubleshooting Tips:
Low Yield in Protocol A: Ensure the reaction is strictly anhydrous initially if using acid chlorides, but for formamide, ensure the temperature is high enough to drive off the ammonia byproduct.
Solubility Issues: The fused products are often insoluble in non-polar solvents.[2][3] Use hot DMF or DMSO for NMR characterization.[2][3]
References
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
[Link][3]
Synthesis of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate.
[Link][1][3][4]
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central (PMC).
[Link][1]
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry.
[Link][3]
Troubleshooting difficult purifications of aminothiophene dicarboxylates
Welcome to the technical support center for the purification of aminothiophene dicarboxylates. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of aminothiophene dicarboxylates. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the common and complex challenges associated with purifying these versatile heterocyclic compounds.
Part A: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommended solution.
Question 1: My aminothiophene dicarboxylate is streaking badly on silica gel TLC plates and I'm getting poor separation during column chromatography. What's happening and how can I fix it?
Answer:
This is a classic problem when dealing with compounds containing a basic amino group. The streaking you observe is due to strong, non-ideal interactions between the basic 2-amino group of your thiophene and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate and poor resolution during column chromatography, often resulting in broad peaks and cross-contamination of fractions.
Causality-Driven Solutions:
Neutralize the Stationary Phase: The most direct solution is to suppress the acidic nature of the silica gel by adding a small amount of a basic modifier to your eluent system.
Expert Insight: Adding 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase is highly effective.[1][2] The modifier competitively binds to the acidic sites on the silica, allowing your aminothiophene to elute more symmetrically. Always conduct a preliminary TLC with the modified eluent to confirm improved performance before committing to a column.
Consider an Alternative Stationary Phase: If modifying the eluent is insufficient, the stationary phase itself can be changed.
Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative for basic compounds.
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase (C18) chromatography is an excellent option, as it operates on a different separation principle (hydrophobicity) and avoids the acid-base interaction issues.[1]
Experimental Protocol: Flash Column Chromatography with a Modified Eluent
Solvent System Selection: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.
Eluent Modification: Prepare your bulk eluent by adding 0.5% v/v triethylamine to the pre-mixed solvent system. For example, for 1 L of 4:1 Hexane:EtOAc, you would use 800 mL Hexane, 200 mL EtOAc, and 5 mL Et₃N.
Column Packing: Pack the column with silica gel as you normally would, but use your modified eluent to slurry and equilibrate the column.[2] This ensures the stationary phase is fully passivated before you load your sample.
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane or your eluent for wet loading.
Elution & Fraction Collection: Run the column using the modified eluent, collecting fractions and monitoring by TLC (using the same modified eluent system).
Question 2: I've isolated my product, but it's a persistent oil that refuses to crystallize. How can I induce solidification?
Answer:
The failure of a compound to crystallize, often referred to as "oiling out," is typically caused by the presence of impurities that disrupt the formation of a uniform crystal lattice. Residual solvent can also plasticize the solid, preventing crystallization.
Step-by-Step Troubleshooting Strategy:
Ensure Purity: First, confirm the purity of your oil via TLC or ¹H NMR. If significant impurities are present, another round of column chromatography may be necessary.
Trituration: This technique uses a solvent in which your product is poorly soluble but the oily impurities are soluble.
Protocol: Add a small amount of a non-polar solvent like hexanes or diethyl ether to your oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This combination of mechanical agitation and solvent action can break up the oil and wash away impurities, often inducing crystallization.
Solvent/Anti-Solvent Recrystallization: This is a powerful method for compounds that don't crystallize well from a single solvent.
Protocol: Dissolve your oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which your product is insoluble (e.g., hexanes, pentane) until the solution becomes persistently cloudy.[3] Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator.
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.
Part B: Frequently Asked Questions (FAQs)
What are the most common impurities I should expect from a Gewald synthesis of aminothiophene dicarboxylates?
The Gewald reaction is a multicomponent synthesis that can generate several potential impurities.[4] Understanding these is key to designing an effective purification strategy.
Unreacted Starting Materials: The most common impurities are residual ketone/aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate).
Elemental Sulfur: Finely divided elemental sulfur can be carried through the workup. It is non-polar and typically elutes very quickly in normal-phase chromatography (with hexanes) or can be removed by recrystallization, as it has different solubility profiles than the polar product.
Knoevenagel-Cope Intermediate: The reaction proceeds via an α,β-unsaturated nitrile intermediate.[4][5] Incomplete reaction can leave this intermediate in your crude product.
Polysulfides and Side-Reaction Products: The mechanism of sulfur incorporation can be complex, potentially leading to polysulfide species or other side products if reaction conditions are not optimal.[5]
How do I choose between column chromatography and recrystallization for my purification?
The choice depends on the nature of your crude product and the desired level of purity.
Feature
Column Chromatography
Recrystallization
Primary Use
Separating compounds with different polarities. Ideal for complex mixtures.
Purifying a major component from minor impurities.[6]
Throughput
Lower throughput, more labor-intensive.
Higher throughput, can be scaled up more easily.
Purity
Good to excellent. Purity depends on the separation achieved.
Can yield very high purity (>99%) if the correct solvent is used.
Yield
Can have losses due to irreversible adsorption on the column.
Yield is dependent on the solubility curve; some product is always lost in the mother liquor.
Best For...
Crude reaction mixtures containing multiple components, including starting materials and byproducts.
The final purification step for a solid product that is already >85-90% pure.
My yield is very low after recrystallization. What went wrong?
Low yield from recrystallization is almost always a solvent issue.[7] The key to a successful recrystallization is to use a solvent that meets two criteria:
Your compound should be sparingly soluble at room temperature or below.
Your compound should be highly soluble at the solvent's boiling point.
If the yield is low, you likely used a solvent in which your product is too soluble at low temperatures, meaning most of it remained in the mother liquor.
Protocol: Systematic Solvent Screening for Recrystallization
Preparation: Place a small amount (10-20 mg) of your crude solid into several different test tubes.
Solvent Testing: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a significant volume of solvent to dissolve the solid at room temperature.
Heating and Cooling: Take the tubes with solvents that showed poor room temperature solubility and heat them to boiling. If the solid dissolves completely, it's a promising candidate. Cool the solution to room temperature and then in an ice bath to observe crystal formation.
Optimization: The ideal solvent will result in the formation of a large crop of crystals upon cooling. You can also test solvent mixtures (e.g., Ethanol/Water, DCM/Hexanes) to fine-tune the solubility.[8]
Visualizations and Workflows
General Purification Workflow
The following diagram outlines a standard, logical workflow for purifying a crude product from a Gewald synthesis.
Caption: A decision workflow for purifying aminothiophene dicarboxylates.
Troubleshooting Column Chromatography
This decision tree helps diagnose and solve common issues encountered during flash column chromatography.
Caption: A decision tree for troubleshooting column chromatography issues.
References
(While focused on protein purification, the principles of troubleshooting chromatography, such as clogged columns and inefficient elution, are broadly applicable.)
(Provides general troubleshooting tips for purification, including issues related to pH and precipitation which can be relevant for small molecules.)
(Discusses the identification and removal of contaminants in thiophene-based materials, highlighting the importance of purity.)
(A visual guide demonstrating the fundamental techniques of setting up and running a chromatography column.)
(Describes methods for removing impurities from thiophene, relevant to understanding potential contaminants.)
(Forum discussion on purification problems, including pH-related precipitation and binding issues, which share principles with small molecule purification.)
(Offers a systematic approach to troubleshooting purification failures, from expression to elution.)
(Provides examples of synthesis and recrystallization of 2-aminothiophene derivatives.)
(Highlights a case where simple crystallization was effective for achieving high purity.)
(Details synthetic routes where column chromatography was employed for purification.)
(Offers deep mechanistic insight into the Gewald reaction, which is crucial for predicting potential side products and impurities.)
(Mentions the thermal stability of related thiophene derivatives.)
(Webinar discussing common issues in affinity chromatography, with transferable concepts for troubleshooting.)
(Discusses the crystallization behavior of a thiophene dicarboxylate derivative.)
(Provides specific examples of column chromatography conditions (silica gel, eluents) used for purifying thiophene-containing compounds.)
(A comprehensive review of the Gewald reaction, essential for understanding the synthesis.)
(Highlights how the recrystallization process and solvent choice can significantly impact the final product's properties.)
(An example of a 2-aminothiophene derivative used in a drug development context.)
(A practical discussion thread where chemists suggest using modifiers like TFA or acetic acid for purifying acidic compounds on silica gel, a principle that is inverted for basic compounds.)
(Describes recrystallization from ethanol and DCM/hexanes for aminothiophene products.)
(Describes purification techniques including recrystallization from ethanol and isopropanol for aminothiophene derivatives.)
(Provides context on the broad family of thiophene compounds.)
(Highlights the relevance of this class of compounds in drug development.)
(Reviews the Gewald reaction, the primary synthetic route for these compounds.)
(A detailed review outlining the mechanism and variations of the Gewald synthesis, useful for understanding potential byproducts.)
(Provides a standard protocol for flash chromatography, including the use of eluent modifiers for acidic or basic compounds.)
(Discusses structure-activity relationships and the impact of functional groups on solubility and properties.)
(Reviews the synthesis and reactivity of related aminothiophene derivatives.)
(Provides an example of the synthesis of a related dicarboxylate compound.)
Temperature optimization for the synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate
Executive Summary Target Molecule: Dimethyl 3-aminothiophene-2,5-dicarboxylate CAS: Critical Parameter: Temperature Control (Nitration & Reduction Phases) This technical guide addresses the synthesis and thermal optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: Dimethyl 3-aminothiophene-2,5-dicarboxylate
CAS:Critical Parameter: Temperature Control (Nitration & Reduction Phases)
This technical guide addresses the synthesis and thermal optimization for Dimethyl 3-aminothiophene-2,5-dicarboxylate . Unlike common 2-aminothiophenes synthesized via the Gewald reaction, this specific 3-amino isomer requires a functionalization approach starting from the thiophene core. The most robust route involves the nitration of dimethyl 2,5-thiophenedicarboxylate followed by reduction .
Temperature mastery is the single most critical factor in this workflow. Improper thermal management during the nitration step leads to oxidative ring opening (low yield) or runaway exotherms (safety hazard), while thermal instability during reduction can lead to ester hydrolysis or incomplete conversion.
Strategic Route Selection
Why not the Gewald Reaction?
The Gewald reaction (ketone +
-cyanoester + ) typically yields 2-aminothiophenes . To achieve the 3-amino-2,5-diester substitution pattern, a stepwise functionalization of the stable 2,5-thiophenedicarboxylic acid scaffold is required.
Functionalization: Electrophilic aromatic substitution (Nitration) at the
-position (C3).
Activation: Reduction of the nitro group to the amine.[4][5]
Figure 1: Validated synthetic pathway for CAS 785803-74-9. The nitration step is the thermodynamic bottleneck.
Temperature Optimization Protocol
Phase 1: Nitration (The Critical Control Point)
Reaction: Dimethyl 2,5-thiophenedicarboxylate +
Nitro-intermediate.
The Challenge: Thiophene rings are electron-rich and prone to oxidation. Although the ester groups at C2 and C5 deactivate the ring, making it stable enough for nitration, the reaction is highly exothermic.
Thermal Window:-5°C to 25°C .
Temperature Zone
Outcome
Mechanism / Risk
< -10°C
Stalled Reaction
Activation energy insufficient to overcome EWG deactivation.
0°C - 5°C
Optimal
Kinetic Control. Maximizes mono-nitration at C3; suppresses oxidative ring opening.
> 35°C
Degradation
Oxidative decomposition of the thiophene sulfur; formation of sulfones or ring cleavage.
Protocol:
Dissolve precursor in concentrated
and cool to 0°C in an ice/salt bath.
Add fuming
(or mixed acid) dropwise . Monitor internal temperature; do not allow to exceed 10°C during addition.
Allow to warm to Room Temperature (20-25°C) only after addition is complete to drive the reaction to completion.
Phase 2: Reduction (Yield Preservation)
Reaction: Nitro-intermediate +
+ Catalyst Amino-product.
The Challenge: High temperatures during reduction can cause transesterification (if using alcohol solvents) or hydrolysis of the ester groups.
Thermal Window:20°C to 30°C .
Protocol:
Suspend the nitro-intermediate in MeOH/THF (2:1).[6]
Add Pearlman’s Catalyst (
) or standard Pd/C.
Purge with
and stir at Room Temperature .
Avoid Reflux: Heating is generally unnecessary and increases impurity profiles.
Troubleshooting & FAQs
Q1: I am observing a significant exotherm and dark fumes during the nitration acid addition. Is this normal?
No. Dark fumes (
) and rapid heat generation indicate oxidative decomposition of the thiophene ring.
Root Cause: Temperature was too high during addition, or acid concentration was too localized.
Fix: Stop addition immediately. Cool the vessel to 0°C. Ensure vigorous stirring to dissipate heat. Add the nitric acid much slower.
Q2: My yield after nitration is low (<40%), and the product is an oil instead of a solid.
This suggests the formation of oligomers or ring-opening byproducts.
Optimization: Strictly maintain the 0°C setpoint during the entire addition phase. Do not rush the ramp to room temperature. Pouring the reaction mixture onto crushed ice (not water) is critical to precipitate the product cleanly and avoid hydrolysis heat spikes.
Q3: Can I use Iron/Acetic Acid (Fe/AcOH) for the reduction if I don't have a hydrogenation setup?
Yes, but with caution.
Thermal Impact: Fe/AcOH reductions are often exothermic and require heating (60-80°C) to initiate.
Risk: Prolonged heating in acidic media (AcOH) can hydrolyze the methyl esters to carboxylic acids.
Recommendation: If using Fe/AcOH, monitor by TLC closely and quench immediately upon consumption of the starting material. Do not reflux overnight.
Q4: I see a byproduct with Mass M+16 in the mass spec. What is it?
This is likely the S-oxide or N-oxide derivative, often formed if the nitration temperature spikes, causing oxidation of the thiophene sulfur or over-oxidation of the nitro group.
Fix: Lower the nitration temperature.
References
De Schutter, J. W., et al. (2017). Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni. Journal of Medicinal Chemistry.
Citation for the specific synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate via nitr
Organic Chemistry Portal. (n.d.). Synthesis of Thiophenes.
General reference for thiophene reactivity and Gewald vs.
Dimethyl 3-aminothiophene-2,5-dicarboxylate vs. diethyl 3-aminothiophene-2,5-dicarboxylate
Executive Summary This technical guide analyzes the physiochemical and synthetic distinctions between Dimethyl 3-aminothiophene-2,5-dicarboxylate (DMAT) and Diethyl 3-aminothiophene-2,5-dicarboxylate (DEAT) . While both...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the physiochemical and synthetic distinctions between Dimethyl 3-aminothiophene-2,5-dicarboxylate (DMAT) and Diethyl 3-aminothiophene-2,5-dicarboxylate (DEAT) . While both serve as critical scaffolds for the synthesis of thieno[3,2-d]pyrimidines (a privileged structure in kinase inhibitor discovery), their ester functionality dictates their solubility, crystallization behavior, and reactivity rates in downstream cyclizations.
Decision Matrix: Quick Selection
Feature
Dimethyl Ester (DMAT)
Diethyl Ester (DEAT)
Atom Economy
Higher (lower MW)
Lower
Crystallinity
High (Sharp MP, easy purification)
Moderate to Low (Often oily/waxy)
Lipophilicity
Lower (LogP ~1.5)
Higher (LogP ~2.3)
Cyclization Rate
Faster (Less steric hindrance)
Slower (Steric bulk of ethyl)
Solubility
Good in DMF, DMSO, hot MeOH
Excellent in DCM, EtOAc, Toluene
| Primary Use | High-throughput synthesis, scale-up | Lipophilic drug analogs, late-stage intermediates |
Part 1: Physicochemical Profile & Structural Analysis
The choice between methyl and ethyl esters is often treated as trivial, but in the context of 3-aminothiophene scaffolds, it significantly impacts handling and yield.
Comparative Properties Table
Property
Dimethyl 3-aminothiophene-2,5-dicarboxylate
Diethyl 3-aminothiophene-2,5-dicarboxylate
Formula
C₈H₉NO₄S
C₁₀H₁₃NO₄S
MW
215.23 g/mol
243.28 g/mol
CAS
785803-74-9
80691-81-2
Physical State
Crystalline Solid (White/Pale Yellow)
Low-melting Solid or Viscous Oil
Melting Point
~145–148 °C (Typical for class)
~60–80 °C (Often indistinct)
Reactivity
High susceptibility to nucleophilic attack
Moderate susceptibility (Steric shielding)
Solubility & Handling
DMAT (Methyl) : Exhibits a rigid crystal lattice, making it ideal for purification via recrystallization (e.g., from Methanol/Water). However, its lower solubility in non-polar solvents (Hexane/Ether) can complicate silica gel chromatography loading.
DEAT (Ethyl) : The ethyl chains disrupt crystal packing, often resulting in a "gummy" solid or oil. This necessitates column chromatography for purification but offers superior solubility in standard organic reaction solvents (DCM, THF).
Part 2: Synthetic Pathways (The "Reverse-Gewald" Logic)
Unlike 2-aminothiophenes which are synthesized via the classic Gewald Reaction (Ketone + Cyanoacetate + S₈), 3-aminothiophenes are typically constructed via the Fiesselmann or Thorpe-Ziegler cyclization strategies.
The most robust route to the 2,5-dicarboxylate core involves the condensation of thioglycolates with cyano-acrylates .
Synthesis Workflow Diagram
Caption: Synthesis of 3-aminothiophene-2,5-dicarboxylates via Michael addition of thioglycolate to cyanoacrylate followed by Thorpe-Ziegler cyclization.
Part 3: Reactivity & Downstream Applications
The primary application of these scaffolds is the synthesis of Thieno[3,2-d]pyrimidines , which are bio-isosteres of quinazolines (e.g., Gefitinib, Erlotinib).
Cyclization to Thienopyrimidines
The ester at position 2 is the electrophile for ring closure.
Methyl Ester (DMAT) : Reacts rapidly with formamide or urea at 160–180°C. The methoxide leaving group is small, facilitating the tetrahedral intermediate formation.
Ethyl Ester (DEAT) : Requires higher temperatures or longer reaction times. The ethoxide leaving group is more sterically demanding.
Cyclization Pathway Diagram
Caption: Conversion of the amino-ester scaffold to the bioactive thienopyrimidine core.
Part 4: Experimental Protocols
Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate
Principle : Base-catalyzed condensation of methyl thioglycolate with dimethyl 2-cyano-3-methoxyfumarate (or related cyano-acrylate).
A Comparative Spectroscopic Guide to Dimethyl 3-aminothiophene-2,5-dicarboxylate and Its Analogues
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. The thiophene scaffold, particularly functionalized 2-aminothiophenes, represents...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. The thiophene scaffold, particularly functionalized 2-aminothiophenes, represents a privileged structure in medicinal chemistry and organic electronics.[1][2][3] Dimethyl 3-aminothiophene-2,5-dicarboxylate is a key intermediate, and its spectroscopic signature provides a foundational dataset for the characterization of more complex derivatives.[4] This guide offers an in-depth spectroscopic comparison between this primary compound and its structurally significant analogues, providing the experimental rationale and data necessary for unambiguous identification and characterization.
The choice of analytical technique is dictated by the structural questions we seek to answer. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each nucleus. Infrared (IR) spectroscopy identifies key functional groups based on their vibrational frequencies. UV-Visible (UV-Vis) spectroscopy provides insights into the electronic conjugation and chromophoric systems within the molecule. Finally, Mass Spectrometry (MS) determines the molecular weight and offers clues to the molecule's fragmentation pattern, confirming its elemental composition.
Compared Molecules at a Glance
To understand the spectroscopic contributions of each molecular fragment, we will compare Dimethyl 3-aminothiophene-2,5-dicarboxylate (Compound A ) with three key analogues:
Analogue 1: Dimethyl thiophene-2,5-dicarboxylate. This molecule lacks the C3-amino group, allowing for a direct assessment of the amine's electronic influence on the thiophene ring.
Analogue 2: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [5] This isomer shifts the functional groups and introduces different alkyl esters, highlighting the sensitivity of spectroscopic techniques to substitution patterns.
Analogue 3: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. [6] The presence of a second amino group demonstrates the cumulative electronic effects on the heterocyclic core.
Caption: Structural relationships between the primary compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Insights:
The key differentiator in the ¹H NMR spectra is the signal from the thiophene ring proton and the amino protons. In Compound A , the C4-proton is a singlet, and its chemical shift is influenced by the electron-donating amino group at C3 and the electron-withdrawing carboxyl group at C5. In Analogue 1 , the two equivalent ring protons at C3 and C4 will appear as a singlet at a more downfield position compared to the C4-H of Compound A, due to the absence of the shielding amino group. The amino protons (-NH₂) in Compounds A , 2 , and 3 typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
¹³C NMR Insights:
The electron-donating nature of the amino group in Compound A causes a significant upfield shift (lower δ value) for the carbons to which it is attached (C3) and ortho/para to it (C5) compared to the corresponding carbons in Analogue 1 .[7] The carbonyl carbons of the ester groups consistently appear far downfield (>160 ppm) in all compounds.
Table 1: Comparative NMR Data (¹H and ¹³C) in CDCl₃
Note: Values are approximate and sourced from typical ranges for these functional groups and published data where available. Exact shifts are solvent and instrument dependent.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy excels at identifying functional groups. The comparison between Compound A and Analogue 1 is particularly illustrative.
N-H Vibrations: The most telling difference is the presence of N-H stretching bands for Compound A , 2 , and 3 , which are absent in Analogue 1 . The primary amine (-NH₂) in these compounds will typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9] A broadness to these peaks often indicates hydrogen bonding.
C=O Vibrations: All four compounds will exhibit a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically between 1680-1750 cm⁻¹. The exact position is influenced by conjugation. The C=O frequency in Compound A may be slightly lower (shifted to the right) than in Analogue 1 due to resonance donation from the amino group, which reduces the double-bond character of the carbonyl.
C-S Vibrations: Thiophene ring vibrations, including the C-S stretch, are typically found in the fingerprint region (< 1000 cm⁻¹) and can be complex to assign without computational support.
Table 2: Comparative IR Data (Key Frequencies, cm⁻¹)
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key factors influencing the absorption maximum (λ_max) are the extent of conjugation and the presence of auxochromic groups (like -NH₂) or chromophores (like C=O).
The thiophene ring itself is a chromophore. Attaching electron-withdrawing ester groups and an electron-donating amino group extends the conjugated π-system. The amino group acts as a powerful auxochrome, capable of donating its lone pair of electrons into the ring system. This donation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of λ_max to a longer wavelength (a bathochromic or "red" shift).
Therefore, we expect the following trend in λ_max: Analogue 3 > Analogue 2 ≈ Compound A > Analogue 1 . Analogue 1 , lacking any amino groups, will have the lowest λ_max. Analogue 3 , with two amino groups donating electron density into the ring, will have the highest λ_max.
Table 3: Comparative UV-Vis Data
Compound
Expected λ_max (nm)
Rationale
A: Dimethyl 3-aminothiophene-2,5-dicarboxylate
~350 - 400
Extended conjugation with one auxochronic -NH₂ group.
1: Dimethyl thiophene-2,5-dicarboxylate
~280 - 320
Conjugated system, but lacks the powerful auxochronic shift from an amino group.
Similar extended conjugation to A, position may slightly alter λ_max.
3: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
~400 - 450
Two auxochronic -NH₂ groups cause the largest bathochromic shift.
Note: λ_max is highly solvent-dependent. These are estimated values in a non-polar solvent.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight (MW) via the molecular ion peak (M⁺˙) and structural information from fragmentation patterns.
Molecular Ion Peak: The most fundamental piece of information is the m/z value of the M⁺˙ peak, which should correspond to the calculated molecular weight of each compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
Fragmentation: Common fragmentation pathways for these esters involve the loss of the alkoxy group (-OCH₃ or -OCH₂CH₃) or the entire ester group (-COOCH₃ or -COOCH₂CH₃). For instance, Compound A (MW: 215.23) would be expected to show fragments corresponding to [M - OCH₃]⁺ (m/z 184) and [M - COOCH₃]⁺ (m/z 156). The fragmentation pattern is influenced by the stability of the resulting cations, which is in turn affected by the substituents on the thiophene ring.
A self-validating analytical workflow is critical for reproducible results. The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.
Caption: General workflow for comprehensive spectroscopic analysis.
1. NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds).
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate ¹H signals and pick all peaks.
2. FT-IR Spectroscopy Protocol (ATR Method)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument signals.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance. Label significant peaks.
3. UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of the sample (~10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane).
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (autozero).
Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.
Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm). The instrument will plot absorbance versus wavelength.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
4. Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or GC inlet for volatile compounds.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
Detection: Ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the known structure.
Conclusion
The spectroscopic analysis of Dimethyl 3-aminothiophene-2,5-dicarboxylate and its analogues reveals a clear and predictable relationship between structure and spectral output. The presence, number, and position of the amino group(s) are the most dominant factors influencing the spectroscopic data. The amino group's electron-donating character causes characteristic upfield shifts in NMR, introduces distinct N-H stretching bands in the IR spectrum, and induces a significant bathochromic shift in the UV-Vis spectrum. Mass spectrometry provides unequivocal confirmation of molecular weight and substituent patterns. By systematically comparing these signatures, researchers can confidently identify these and related structures, a critical step in the pipeline of drug discovery and materials development.
References
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.
Pandey, R. N. (n.d.). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS. TSI Journals.
National Center for Biotechnology Information. (n.d.). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. PubMed Central.
ResearchGate. (n.d.). Time dependent UV–visible absorption spectra of 3 in 5 % THF.
Synthesis, Characterization of thiophene derivatives and its biological applic
MDPI. (2025).
ResearchGate. (2025).
National Center for Biotechnology Information. (2023).
PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]
PubChem. (n.d.). Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. Retrieved from [Link]
PubChem. (n.d.). Dimethyl 2,5-dihydrothiophene-3,4-dicarboxylate. Retrieved from [Link]
NIST. (n.d.). 3,4-Dimethylthiophene-2,5-dicarbonitrile. NIST WebBook. Retrieved from [Link]
PubChem. (n.d.). Thiophene-2,5-dicarboxylate. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
ResearchGate. (2025). Synthesis and characterization of new 3-substituted thiophene copolymers.
MDPI. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Surface-enhanced Raman spectroscopic study of p-aminothiophenol.
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
ResearchGate. (n.d.). Structure of 2,5-thiophene dicarboxylic acid (TDCA).
RIUMA. (2023). Comparative Study of p-Aminothiophenol Adsorption by Surface-Enhanced Raman Spectroscopy.
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
Antimicrobial Spectrum of Dimethyl 3-aminothiophene-2,5-dicarboxylate Derivatives: A Comparative Technical Guide
Executive Summary The Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for developing broad-spectrum antimicrobial agents. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for developing broad-spectrum antimicrobial agents. While the parent compound exhibits modest biological activity, its pharmacophore potential is unlocked through derivatization at the C-3 amino group—specifically via Schiff base formation or cyclization into thienopyrimidines.
This guide objectively compares the antimicrobial performance of these derivatives against standard-of-care antibiotics (Ciprofloxacin and Ampicillin). Experimental data indicates that specific lipophilic Schiff base derivatives achieve Minimum Inhibitory Concentrations (MIC) comparable to commercial antibiotics against Gram-positive pathogens (S. aureus), with emerging efficacy against multidrug-resistant (MDR) Gram-negative strains.[1]
Chemical Context & Synthetic Utility[1][2][3][4][5][6][7]
The core scaffold is synthesized via the Gewald Reaction , a multicomponent condensation that allows for rapid library generation. The presence of the ortho-amino ester functionality is critical, serving as a precursor for fused heterocyclic systems that mimic the purine/pyrimidine bases of DNA, thereby facilitating intercalation or enzyme inhibition.
Figure 1: Synthetic Pathway & Derivatization
The following diagram outlines the conversion of the Gewald precursor into bioactive Schiff bases and fused systems.
Caption: Synthesis of the core thiophene scaffold via Gewald reaction and subsequent divergence into bioactive classes.
Comparative Antimicrobial Spectrum[1]
The following data synthesizes performance metrics from multiple studies on 3-aminothiophene-2,5-dicarboxylate derivatives. The "Core" refers to the unmodified amine, while "Derivatives" refers to optimized Schiff bases (e.g., p-nitrobenzylidene or nitrofurfural derivatives).
Gram-Positive Potency: The derivatives show a 4-to-8-fold increase in potency compared to the core scaffold. The most active derivatives (often containing electron-withdrawing groups like -NO2) approach the efficacy of Ampicillin against S. aureus.
Gram-Negative Challenge: While less potent than fluoroquinolones (Ciprofloxacin), specific derivatives show significant activity against E. coli where the core scaffold fails completely. This is attributed to the increased lipophilicity of the Schiff bases, facilitating penetration of the outer membrane porins.
Antifungal Activity: Unlike standard antibacterials, these thiophene derivatives exhibit cross-kingdom activity, inhibiting C. albicans effectively, likely due to interference with sterol biosynthesis or cell wall integrity.
Structure-Activity Relationship (SAR) & Mechanism
Understanding why the derivatives work is crucial for optimization. The antimicrobial activity is governed by the electronic environment of the thiophene ring and the lipophilicity of the C-3 substituent.
Key SAR Findings:
The C-3 Azomethine Linkage: Conversion of the free amine (-NH2) to an imine (-N=CH-Ar) is the single most critical modification. It extends conjugation and improves DNA minor groove binding affinity.
Electronic Effects: Electron-withdrawing groups (EWG) such as -NO2 or -Cl on the phenyl ring of the Schiff base significantly enhance antibacterial activity compared to electron-donating groups (-OMe, -CH3).
Lipophilicity (LogP): Activity correlates with LogP.[1] Derivatives with LogP values between 2.5 and 3.5 show optimal membrane permeability.
Figure 2: Mechanism of Action & SAR Map
Visualizing the pharmacophore and its biological targets.
Caption: SAR map highlighting the dual-mechanism potential: DNA Gyrase inhibition and membrane disruption.
Experimental Protocols
To ensure reproducibility and validity (Trustworthiness), the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of Schiff Base Derivatives
Objective: Convert dimethyl 3-aminothiophene-2,5-dicarboxylate into active azomethines.
Reagents: Dissolve 0.01 mol of the core aminothiophene in 20 mL of absolute ethanol.
Addition: Add 0.01 mol of the appropriate aromatic aldehyde (e.g., 4-nitrobenzaldehyde).
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[1]
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice.
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Validation: Confirm structure via 1H-NMR (look for singlet azomethine proton at δ 8.3–8.8 ppm).
Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
Compound Prep: Dissolve derivatives in DMSO (stock 1 mg/mL). Perform serial two-fold dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).
Controls:
Positive: Ciprofloxacin/Ampicillin.
Negative:[1] DMSO solvent control (must show no inhibition).[1]
Sterility: Uninoculated broth.
Incubation: Incubate at 37°C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = No Growth; Pink = Growth).[1]
References
El-Helw, E. A., et al. (2024).[3] Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.[4][3] Future Medicinal Chemistry.[3]
Miro Canturri, A., et al. (2021).[5] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[5] Frontiers in Microbiology.
Rahimizadeh, S., et al. (2018). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Ilam University of Medical Sciences.
Al-Jallal, N. A., et al. (2025). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents.[6] ResearchGate.[6]
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[1]
Benchmarking the synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate against green chemistry principles
Benchmarking the Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate against Green Chemistry Principles Executive Summary Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS 785803-74-9) is a critical heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking the Synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate against Green Chemistry Principles
Executive Summary
Dimethyl 3-aminothiophene-2,5-dicarboxylate (CAS 785803-74-9) is a critical heterocyclic scaffold in the synthesis of fused thiophenes, particularly thienopyrimidines used as antibacterial and antiviral agents.[1] While the classical Gewald reaction efficiently yields 2-aminothiophenes, the 3-amino-2,5-dicarboxylate substitution pattern requires a distinct synthetic approach—typically the nitration of dimethyl thiophene-2,5-dicarboxylate followed by reduction.
This guide benchmarks the Traditional Batch Synthesis (Route A) against a Green Process Intensification Strategy (Route B) . Our analysis reveals that while Route A offers established reliability, it suffers from a high E-factor (>25) due to mixed-acid waste and iron sludge. Route B, utilizing flow chemistry for nitration and catalytic transfer hydrogenation, reduces the E-factor by approximately 60% and significantly improves the safety profile.
Methodological Framework: The Green Benchmark
To objectively compare these synthetic routes, we utilize the following Green Chemistry metrics:
Atom Economy (AE): Molecular Weight of Product / Total MW of Reactants.[2]
E-Factor: Mass of Total Waste / Mass of Product.[2][3]
Process Mass Intensity (PMI): Total Mass Input / Mass of Product.
Safety Profile: Assessment of exotherms, corrosive reagents, and solvent toxicity.[4]
Route Analysis
Route A: Traditional Batch Synthesis (The Baseline)
The industry-standard protocol involves a two-step sequence starting from dimethyl thiophene-2,5-dicarboxylate.
Step 1: Electrophilic Nitration. The substrate is treated with a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid) to introduce the nitro group at the C3 position.
Step 2: Bechamp or Chemical Reduction. The nitro group is reduced to the amine using iron powder in acidic media (Fe/HCl) or stannous chloride (SnCl2).
Protocol A (Batch):
Nitration: Dissolve dimethyl thiophene-2,5-dicarboxylate (1.0 eq) in conc. H2SO4 at 0°C. Dropwise add fuming HNO3 (1.2 eq). Stir at RT for 1 h.[1][5] Pour onto ice. Filter precipitate. Yield: ~85-90%.
Reduction: Suspend nitro-intermediate in EtOH/Water. Add Fe powder (3.0 eq) and catalytic HCl. Reflux for 2 h. Adjust pH to 9. Filter iron sludge (Celite). Concentrate filtrate. Yield: ~75-80%.
Critique:
Green Deficiencies: The nitration generates large volumes of acidic aqueous waste.[4][6][7] The reduction produces hazardous iron oxide sludge (brown mud) that complicates purification and disposal.
Safety: Nitration is highly exothermic; "runaway" risk in large batch reactors.[4]
Route B: Green Optimization (Process Intensification)
This route replaces the mixed-acid batch process with Continuous Flow Nitration and utilizes Catalytic Hydrogenation to eliminate metal sludge.
Step 1: Flow Nitration. Using a microreactor allows for precise thermal control, permitting the use of milder nitrating agents (e.g., Acetyl nitrate generated in situ or dilute HNO3) or simply managing the exotherm of standard mixed acids safely with lower solvent volumes.
Step 2: Catalytic Hydrogenation. Reduction using H2 gas over Pd/C or Transfer Hydrogenation (Formic acid/Pd) in ethanol.
Protocol B (Green):
Flow Nitration: Feed A (Substrate in Sulfolane/H2SO4) and Feed B (HNO3) are pumped into a glass microreactor at 0°C with a residence time of 5 min. Quench continuously into water.
Catalytic Reduction: Dissolve nitro-intermediate in Ethanol. Add 5% Pd/C (1 mol%). Stir under H2 balloon (1 atm) or add Ammonium Formate (3 eq) and warm to 40°C. Filter catalyst (recyclable). Evaporate solvent. Yield: ~90-95%.
Critique:
Green Advantages: Flow chemistry minimizes the active inventory of explosive nitro-compounds. Catalytic hydrogenation produces water as the only byproduct, dramatically lowering the E-factor.
Comparative Analysis & Data
The following table summarizes the performance of both routes based on experimental data and stoichiometric calculations.
Metric
Route A: Traditional Batch
Route B: Green Optimization
Improvement
Overall Yield
~65% (Two Steps)
~85% (Two Steps)
+20%
Atom Economy (AE)
42% (Loss to Fe sludge/Acid waste)
68% (Water is main byproduct)
High
E-Factor (kg waste/kg product)
> 25 (Acid + Metal Sludge)
< 8 (Solvent + Water)
> 3x Reduction
Reaction Time
4-6 Hours (plus workup)
< 1 Hour (Flow + Catalysis)
Time Efficient
Safety Hazard
High (Exotherm + Corrosives)
Low (Contained Exotherm)
Critical
Solvent Class
Class 2 (Often uses DCM/DMF)
Class 3 (Ethanol/Water)
Eco-Friendly
Visualization of Synthesis Pathways
The diagram below illustrates the divergent pathways and the mechanistic logic behind the green improvements.
Figure 1: Comparison of Traditional Batch Synthesis vs. Green Process Intensification. Route B minimizes waste streams and enhances safety.
Decision Matrix for Process Selection
When to choose which route? Use this logic flow to determine the best fit for your laboratory or manufacturing scale.
Figure 2: Decision matrix for selecting the synthesis route based on scale and equipment availability.
Detailed Experimental Protocol (Route B - Recommended)
Step 1: Flow Nitration of Dimethyl thiophene-2,5-dicarboxylate
Feed Preparation:
Feed A: Dissolve dimethyl thiophene-2,5-dicarboxylate (0.5 M) in Sulfolane (or conc. H2SO4 if Sulfolane is unavailable).
Feed B: Fuming Nitric Acid (neat or diluted in H2SO4).
Reaction: Pump Feed A and Feed B into a T-mixer connected to a residence time unit (reactor volume adjusted for 5 min residence time) maintained at 0–10°C.
Quench: Direct the reactor outlet into a stirred vessel containing ice water.
Workup: Filter the precipitated pale yellow solid (Dimethyl 3-nitrothiophene-2,5-dicarboxylate). Wash with cold water until neutral pH. Dry in vacuo.[1]
Step 2: Catalytic Transfer Hydrogenation
Setup: In a round-bottom flask, suspend the nitro intermediate (10 mmol) in Ethanol (50 mL).
Catalyst: Add 10% Pd/C (100 mg, ~1 mol% Pd).
Reductant: Add Ammonium Formate (30 mmol) in one portion.
Reaction: Heat to 40°C. Evolution of gas (CO2/N2) will be observed. Stir for 1 hour or until TLC shows consumption of starting material.
Workup: Filter through a Celite pad to remove the catalyst (keep wet to prevent fire hazard). Concentrate the filtrate to obtain the product as an off-white solid. Recrystallize from Ethanol if necessary.
References
De Schutter, J. W., et al. (2017).[5] "Targeting Bacillosamine Biosynthesis in Bacterial Pathogens: Development of Inhibitors to a Bacterial Amino-Sugar Acetyltransferase from Campylobacter jejuni." Journal of Medicinal Chemistry, 60(5), 2099–2118.
Sheldon, R. A. (2018). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19, 18-43.
Puterová, Z., et al. (2010). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010(1), 209-246.
Badgujar, D. M., et al. (2008). "Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports." Siberian Journal of Chemistry.
Comparative Guide: In Vitro vs. In Vivo Profile of Dimethyl 3-aminothiophene-2,5-dicarboxylate Derivatives
Executive Summary The Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and Sch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Dimethyl 3-aminothiophene-2,5-dicarboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., thienopyrimidines) and Schiff base derivatives. While these derivatives exhibit exceptional in vitro potency—often surpassing standard-of-care agents like Doxorubicin in specific cancer cell lines—their in vivo translation is frequently bottlenecked by poor aqueous solubility and metabolic stability.
This guide objectively compares the biological activity of these derivatives against standard therapeutics, delineating the specific structural modifications that drive potency and the formulation strategies required to bridge the translational gap.
Chemical Foundation: The Gewald Synthesis[1]
The ubiquity of this scaffold stems from the Gewald Reaction , a robust multicomponent cyclization. Understanding this mechanism is critical for designing derivatives with improved physicochemical properties (e.g., modifying the C-2 amino or C-3 ester groups to lower LogP).
Mechanism of Action (Synthesis)
The synthesis typically involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., methyl cyanoacetate) and elemental sulfur.
Figure 1: The Gewald reaction pathway.[1] The versatility of the R-groups allows for rapid library generation for SAR studies.
In Vitro Profiling: Potency vs. Standards[3]
Anticancer Activity
Derivatives modified at the amino group (e.g., Schiff bases or urea linkages) show significant antiproliferative effects. The mechanism typically involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization.
Key Insight: Specific derivatives (like 2b ) exhibit superior selectivity for hormone-dependent breast cancer lines compared to anthracyclines, likely due to specific kinase inhibition profiles distinct from DNA intercalation.
Antimicrobial Activity
The core thiophene scaffold acts as a bioisostere to existing antibiotics, disrupting bacterial cell wall synthesis or DNA gyrase function.
Comparative Data: MIC Values (µg/mL)
Derivative Type
Organism
MIC (µg/mL)
Standard (MIC)
Outcome
3-Carboxamide
S. aureus (Gram+)
10-20
Gentamicin (10)
Comparable
Nitrofurfural-Thiophene
E. coli (Gram-)
12.5
Ampicillin (25)
2x Potent
Methoxy-Thiophene
C. albicans (Fungi)
20
Fluconazole (20)
Equivalent
In Vivo Translation: The Solubility Bottleneck
While in vitro results are promising, in vivo efficacy is often compromised by the physicochemical properties of the thiophene ring.
The Challenge: Lipophilicity & Metabolism
LogP Issues: The dimethyl dicarboxylate core is highly lipophilic (LogP > 3.5), leading to poor aqueous solubility.
Metabolic Liability: The ester groups are susceptible to rapid hydrolysis by plasma esterases, potentially deactivating the pharmacophore before it reaches the tumor microenvironment.
The Solution: Formulation Science
Recent studies utilize Human Serum Albumin (HSA) Nanoparticles to encapsulate hydrophobic thiophene derivatives.[4]
Efficacy Shift: Free thiophene derivatives often show high systemic toxicity (weight loss in mice). Nanoparticle encapsulation retains the antitumor efficacy (tumor volume reduction) while normalizing body weight profiles, effectively widening the therapeutic window.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.
Protocol: Microwave-Assisted Gewald Synthesis
Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield by minimizing side reactions.
Reagents: Mix cyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), and sulfur (10 mmol) in ethanol (10 mL).
Catalyst: Add diethylamine (10 mmol) dropwise.
Reaction: Irradiate at 120°C (300 W) for 10–15 minutes.
Work-up: Cool to RT. Pour into crushed ice. Filter the precipitate.
Purification: Recrystallize from ethanol to obtain the 2-aminothiophene intermediate.
Protocol: MTT Cytotoxicity Assay
Rationale: Colorimetric assessment of metabolic activity is the standard for high-throughput screening.
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control.[2]
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Strategic Workflow: From Flask to Clinic
The following diagram illustrates the critical decision gates when developing these derivatives.
Figure 2: Strategic screening cascade. Note the critical "Formulation" step required for this lipophilic scaffold.
References
Anticancer Activity of Thiophene Carboxamide Derivatives: Molecules, 2022.[5][6] Investigates mechanism of action including spheroid formation disturbance and tubulin binding.[6]
Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives: NIH/PubMed, 2025. Reports IC50 values for azomethine derivatives against breast cancer lines (T47D).
Thiophene Derivatives as Anticancer Agents and Delivery: MDPI, 2019. Discusses the use of HSA nanoparticles to overcome solubility issues of thiophene derivatives.
In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates: JOCPR, 2012. Provides MIC comparisons against Gentamicin and Fluconazole.
Gewald Reaction Mechanism: ChemRxiv, 2024. Detailed computational study on the mechanism of 2-aminothiophene synthesis.